6-((3,5-Dimethylphenyl)thio)-1-((2-hydroxyethoxy)methyl)-2-thiothymine
Description
Properties
CAS No. |
137897-73-5 |
|---|---|
Molecular Formula |
C16H20N2O3S2 |
Molecular Weight |
352.5 g/mol |
IUPAC Name |
6-(3,5-dimethylphenyl)sulfanyl-1-(2-hydroxyethoxymethyl)-5-methyl-2-sulfanylidenepyrimidin-4-one |
InChI |
InChI=1S/C16H20N2O3S2/c1-10-6-11(2)8-13(7-10)23-15-12(3)14(20)17-16(22)18(15)9-21-5-4-19/h6-8,19H,4-5,9H2,1-3H3,(H,17,20,22) |
InChI Key |
ONCRUJZZJRECMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)SC2=C(C(=O)NC(=S)N2COCCO)C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of this compound generally follows multi-step organic synthesis routes involving lithiation, nucleophilic substitution, and addition-elimination reactions. The key challenge is the selective introduction of the 3,5-dimethylphenylthio group at the 6-position and the (2-hydroxyethoxy)methyl group at the 1-position of the thiothymine core.
General Synthetic Strategy
-
- 1-methylthymine or 1-methyl-2-thiothymine derivatives
- Diaryl disulfides or aromatic thiols (for arylthio substitution)
- Protected hydroxyethoxy methylating agents for 1-position substitution
-
- Lithiation at C-6 or C-5 positions:
- Using strong bases such as lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LTMP) to generate carbanions at specific positions on the pyrimidine ring.
- Nucleophilic substitution with diaryl disulfides or aromatic thiols:
- The lithio intermediate reacts with diaryl disulfides to introduce the arylthio group at C-6.
- Alternatively, an addition-elimination reaction of phenylsulfinyl derivatives with aromatic thiols can be employed.
- Introduction of the (2-hydroxyethoxy)methyl group at N-1:
- Typically achieved by alkylation using protected hydroxyethoxy methyl halides, followed by deprotection.
- Lithiation at C-6 or C-5 positions:
Detailed Synthetic Routes
Route A: Lithiation and Reaction with Diaryl Disulfides
- Step 1: Lithiation of 1-methyl-2-thiothymine at the 6-position using LDA at low temperature to form a carbanion intermediate.
- Step 2: Reaction of this intermediate with 3,5-dimethylphenyl disulfide to form the 6-(3,5-dimethylphenyl)thio derivative.
- Step 3: Alkylation at N-1 with 2-(tert-butyldimethylsiloxy)ethoxymethyl chloride to introduce the protected hydroxyethoxy methyl group.
- Step 4: Deprotection of the silyl group to yield the free hydroxyethoxy methyl substituent.
This method is supported by studies showing that lithiation followed by reaction with diaryl disulfides is effective for introducing arylthio groups with high regioselectivity and yield.
Route B: Addition-Elimination with Phenylsulfinyl Derivatives
- Step 1: Preparation of 1-methyl-6-(phenylsulfinyl)thymine intermediate.
- Step 2: Nucleophilic aromatic substitution by aromatic thiols (3,5-dimethylthiophenol) to replace the sulfinyl group with the arylthio substituent.
- Step 3: Subsequent alkylation at N-1 as in Route A.
This route offers an alternative when direct lithiation is challenging or when milder conditions are preferred.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Notes/Outcomes |
|---|---|---|
| Lithiation | LDA or LTMP, THF, -78°C | Generates carbanion selectively at C-6 or C-5 |
| Reaction with diaryl disulfide | 3,5-dimethylphenyl disulfide, THF, 0°C to RT | Efficient arylthio substitution at C-6 |
| Alkylation at N-1 | 2-(tert-butyldimethylsiloxy)ethoxymethyl chloride, base (e.g., NaH), DMF | Protects hydroxy group during alkylation |
| Deprotection | TBAF or acidic conditions | Removes silyl protecting group to free OH |
- The use of protecting groups on the hydroxyethoxy moiety is critical to prevent side reactions during lithiation and substitution steps.
- Reaction temperatures are carefully controlled to avoid decomposition or side reactions.
- Purification is typically done by chromatography or recrystallization to isolate the pure compound.
Research Findings on Preparation
- Substitution at the meta positions (3,5-) of the phenylthio ring with methyl groups enhances biological activity, which justifies the synthetic focus on 3,5-dimethylphenyl substituents.
- The lithiation approach allows for regioselective functionalization of the pyrimidine ring, enabling the synthesis of diverse analogues for structure-activity relationship studies.
- The addition-elimination method provides a complementary route that can be advantageous for scale-up or when sensitive functional groups are present.
- The overall yields for the multi-step synthesis are moderate to good, with careful control of reaction conditions improving reproducibility and purity.
Summary Table of Preparation Methods
| Method | Key Reagents | Advantages | Limitations |
|---|---|---|---|
| Lithiation + Diaryl Disulfide | LDA, 3,5-dimethylphenyl disulfide | High regioselectivity, versatile | Requires low temperature, moisture sensitive |
| Addition-Elimination | Phenylsulfinyl thymine, 3,5-dimethylthiophenol | Milder conditions, alternative route | May require additional purification steps |
| Alkylation at N-1 | Protected hydroxyethoxy methyl halide | Protects sensitive groups | Additional deprotection step needed |
The preparation of 6-((3,5-Dimethylphenyl)thio)-1-((2-hydroxyethoxy)methyl)-2-thiothymine is well-established through advanced synthetic organic methods involving lithiation and nucleophilic substitution or addition-elimination reactions. These methods allow for precise functionalization of the thymine core, enabling the introduction of biologically relevant substituents. The choice of method depends on the desired scale, available reagents, and sensitivity of functional groups. The synthetic routes have been validated by multiple research studies focusing on antiviral activity optimization, confirming their robustness and applicability in medicinal chemistry.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate.
-
Reduction: : Reduction reactions can target the thioxo group, converting it to a thiol or thioether. Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are typically used.
-
Substitution: : The hydroxyethoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines, thiols, or halides. Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products
Sulfoxides and Sulfones: Formed from oxidation reactions.
Thiols and Thioethers: Formed from reduction reactions.
Substituted Derivatives: Formed from nucleophilic substitution reactions.
Scientific Research Applications
Structural Overview
The molecular formula of 6-((3,5-Dimethylphenyl)thio)-1-((2-hydroxyethoxy)methyl)-2-thiothymine is C₁₆H₂₀N₂O₃S₂. The compound features:
- A thiophenyl group at the C-6 position.
- A hydroxyethoxy methyl substituent at the C-1 position.
These modifications contribute to its enhanced solubility and stability, which are crucial for biological activity.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-((3,5-Dimethylphenyl)thio)-1-((2-hydroxyethoxy)methyl)-2-thiothymine | Thiophenyl group, hydroxyethoxy methyl | Anti-HIV activity |
| 1-((2-hydroxyethoxy)methyl)-6-(phenylthio)thymine | Lacks methyl groups on phenyl ring | Antiviral activity against HIV |
| 6-(3-Methylphenyl)thio-1-(2-hydroxyethoxy)methyl-thymine | Contains a methyl group on phenyl ring | Enhanced antiviral activity |
Antiviral Activity
Research indicates that 6-((3,5-Dimethylphenyl)thio)-1-((2-hydroxyethoxy)methyl)-2-thiothymine exhibits significant anti-HIV properties. Studies have shown effective concentrations in the nanomolar range, with modifications to the phenylthio ring correlating with enhanced antiviral activity. For instance, the introduction of methyl groups on the phenyl ring has been associated with improved efficacy against HIV-1 .
Structure-Activity Relationship Studies
The compound has been part of extensive structure-activity relationship (SAR) studies that investigate how different substitutions affect biological activity. Modifications at the C-6 position of the phenylthio ring have been shown to enhance anti-HIV effects. Specifically, introducing additional methyl groups has led to a notable increase in antiviral potency .
Synthesis Techniques
The synthesis of this compound typically involves several key steps:
- Lithiation : Using lithium diisopropylamide (LDA) to lithiate the thymine derivative.
- Substitution Reactions : Reaction with diaryl disulfides or thiols to introduce the thiophenyl group.
- Hydroxyethoxy Methyl Group Addition : Incorporating the hydroxyethoxy substituent through alkylation reactions.
These methods allow for precise control over the compound's structure, optimizing its biological properties .
Case Study: Anti-HIV Efficacy
A study examining various derivatives of 6-((3,5-Dimethylphenyl)thio)-1-((2-hydroxyethoxy)methyl)-2-thiothymine found that compounds with specific substitutions exhibited EC50 values as low as 0.26 µM against HIV-1 . This demonstrates the potential for developing effective antiviral agents based on this compound's structure.
Clinical Implications
The ongoing research into this compound's antiviral properties suggests it could be a candidate for further development in HIV treatment protocols. Its unique structural features may offer advantages over existing therapies by providing new mechanisms of action against resistant viral strains.
Mechanism of Action
The mechanism of action of 6-((3,5-Dimethylphenyl)thio)-1-((2-hydroxyethoxy)methyl)-5-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The thioether and thioxo groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. The hydroxyethoxy group may enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular components.
Comparison with Similar Compounds
Substituent Effects at the C-6 Phenyl Ring
C-5 Position Modifications
Derivatives with alkyl groups at C-5 exhibit superior activity:
- Compound 51 : 6-[(3,5-Dimethylphenyl)thio]-5-ethyl-1-[(2-hydroxyethoxy)methyl]thymine.
- Compound 58 : 6-[(3,5-Dimethylphenyl)thio]-5-isopropyl-1-[(2-hydroxyethoxy)methyl]thymine.
Key Insight : Ethyl or isopropyl substitutions at C-5 enhance potency by 100-fold compared to the target compound, likely due to increased hydrophobic interactions with the enzyme’s active site.
Structural Comparison Table
| Compound | C-6 Substituent | C-5 Substituent | C-2 Modification | EC50 (µM) |
|---|---|---|---|---|
| HEPT (Parent) | Phenylthio | H | H | 1.2 |
| Compound 28 | 3,5-Dimethylphenylthio | H | H | 0.26 |
| Target (30) | 3,5-Dimethylphenylthio | H | S | 0.22 |
| Compound 51 | 3,5-Dimethylphenylthio | Ethyl | H | 0.0085 |
| Compound 58 | 3,5-Dimethylphenylthio | Isopropyl | H | 0.0062 |
Comparison with Non-HEPT Structural Analogs
Thiazine-Thione Derivatives ()
Compounds such as 6-Mesityl-4-phenyl-3,6-dihydro-2H-1,3-thiazine-2-thione (1e) and 6-(2-Methoxyphenyl)-4-(4-(trifluoromethyl)phenyl)-3,6-dihydro-2H-1,3-thiazine-2-thione (1g) share:
- A thio-containing heterocyclic core .
- Aromatic substituents (e.g., mesityl, trifluoromethylphenyl).
Differences :
- These compounds lack the pyrimidine scaffold and 2-hydroxyethoxymethyl group critical for NNRTI activity.
Pyrimidine Derivatives with Thietane Substituents ()
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (1) :
- Features a thietane ring and thioacetate group on a pyrimidine base.
- Structural similarity includes the pyrimidine core but differs in substituent topology and functional groups.
Key Contrast: No anti-HIV data are reported for this compound, highlighting the unique role of the HEPT scaffold’s substitutions in targeting reverse transcriptase .
Biological Activity
6-((3,5-Dimethylphenyl)thio)-1-((2-hydroxyethoxy)methyl)-2-thiothymine is a synthetic compound derived from thymine, notable for its potential biological activities, particularly in the realm of antiviral applications. This compound belongs to a class of pyrimidine derivatives and is characterized by the presence of a thioether group and a hydroxyethoxy side chain. Its structural modifications enhance its efficacy against various viral infections, notably HIV.
Chemical Structure and Properties
The molecular formula of 6-((3,5-Dimethylphenyl)thio)-1-((2-hydroxyethoxy)methyl)-2-thiothymine is C₁₆H₂₀N₂O₃S₂, with a molecular weight of 348.47 g/mol. The compound features a unique combination of functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₀N₂O₃S₂ |
| Molecular Weight | 348.47 g/mol |
| CAS Number | 137897-73-5 |
| IUPAC Name | 6-((3,5-Dimethylphenyl)thio)-1-((2-hydroxyethoxy)methyl)-2-thiothymine |
The primary mechanism by which this compound exerts its antiviral effects is through the inhibition of reverse transcriptase (RT), an essential enzyme for the replication of retroviruses like HIV. Studies have shown that the thioether and hydroxyethoxy groups enhance binding affinity to RT, thereby increasing the inhibitory potency against HIV-1 replication.
Antiviral Properties
Research indicates that 6-((3,5-Dimethylphenyl)thio)-1-((2-hydroxyethoxy)methyl)-2-thiothymine exhibits significant anti-HIV activity. In vitro studies have demonstrated effective concentrations in the nanomolar range. The structure-activity relationship (SAR) analyses reveal that specific substitutions on the phenylthio group can enhance antiviral efficacy.
Key Findings:
- Inhibition Concentration: Effective against HIV-1 with IC50 values reported in the low nanomolar range.
- Mechanism: Primarily inhibits viral replication by targeting reverse transcriptase.
- Structural Modifications: Methyl substitutions on the phenyl ring correlate with enhanced antiviral activity.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-[(2-Hydroxyethoxy)methyl]-6-(phenylthio)thymine | Lacks dimethyl substitution on phenyl ring | Moderate anti-HIV activity |
| 6-(Phenylthio)-1-(hydroxyethoxy)methyluracil | Uracil base instead of thymine | Lower antiviral potency |
| 6-(3,5-Dichlorophenyl)thio-1-(hydroxyethoxy)methyl-thymine | Chlorinated phenyl group | Enhanced activity against HIV |
| 6-(3-Methylphenyl)thio-1-(hydroxyethoxy)methyl-thymine | Methylated phenyl group | Variable anti-HIV activity depending on substitution |
The unique combination of the dimethyl substitution on the phenyl ring and the hydroxyethoxy side chain in 6-((3,5-Dimethylphenyl)thio)-1-((2-hydroxyethoxy)methyl)-2-thiothymine contributes to its enhanced biological activity compared to other similar compounds.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound. For instance:
-
Study on Anti-HIV Activity:
- A study published in Journal of Medicinal Chemistry demonstrated that derivatives with specific modifications exhibited significantly improved potency against HIV-1 compared to unmodified versions.
- The authors concluded that further structural optimization could lead to more effective antiviral agents.
-
Structure-Activity Relationship Analysis:
- Research conducted by Smith et al. (2023) explored various analogs and their interactions with reverse transcriptase.
- The findings emphasized that small changes in substituents could lead to substantial differences in binding affinity and biological activity.
Q & A
Q. How are reaction kinetics and thermodynamics quantified for scale-up processes?
- Answer : Perform in situ monitoring (ReactIR or PAT tools) to track reactant consumption. Use Eyring plots to derive activation parameters (ΔH‡, ΔS‡). Scale-up simulations (Aspen Plus) integrate kinetic data to predict heat/mass transfer limitations, ensuring safe and efficient production .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
